tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Beschreibung
tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a diazaspirocyclic compound featuring a spiro[5.5]undecane core with a hydroxymethyl substituent at position 1 and a tert-butyl carbamate group at position 2. This structural motif is significant in medicinal chemistry, particularly in the design of bioisosteres for piperazine derivatives, which are prevalent in kinase inhibitors and PARP (poly-ADP ribose polymerase) targeting agents.
Eigenschaften
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(19)17-9-6-15(12(10-17)11-18)4-7-16-8-5-15/h12,16,18H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWJNPSVCJUULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Ring-Closing via Alkylation or Reductive Amination
A common approach involves cyclizing linear precursors to form the spirocyclic structure. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2) is synthesized via reductive amination of a diketone intermediate, followed by Boc protection. Key steps include:
Tosylation and Magnesium-Mediated Reduction
A patented method for analogous spiro compounds (e.g., tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) employs tosylation and magnesium-mediated reduction. The process involves:
- Malonate ester formation from ethyl malonate.
- Lithium borohydride reduction to a diol.
- Tosylation with p-toluenesulfonyl chloride.
- Cs2CO3-mediated ring closure in acetonitrile.
This method yields the spirocyclic core in 70% efficiency after purification.
Introduction of the Hydroxymethyl Group
Direct Hydroxymethylation of the Spirocyclic Amine
The hydroxymethyl group is introduced via nucleophilic substitution or oxidation. One route involves:
- Boc Deprotection : Treating tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate with HCl in dioxane to free the secondary amine.
- Mannich Reaction : Reacting the amine with formaldehyde under basic conditions to install the hydroxymethyl moiety.
- Re-protection : Reintroducing the Boc group if necessary.
Benzyl-Protected Intermediate Strategy
A related compound, tert-butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1706438-41-6), is synthesized first, followed by debenzylation:
- Benzyl Group Introduction : Alkylation with benzyl bromide in the presence of K2CO3.
- Hydrogenolysis : Catalytic hydrogenation (H2, Pd/C) removes the benzyl group, yielding the hydroxymethyl derivative.
Optimized Synthetic Protocols
Seven-Step Industrial Synthesis (Adapted from CN111620869A)
The patent CN111620869A outlines a scalable route for spirocyclic amines, adaptable to the target compound:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl malonate alkylation | Ethanol, 25–80°C, 5 h | 85% |
| 2 | LiBH4 reduction | THF, 0–70°C, 2.5 h | 90% |
| 3 | Tosylation | CH2Cl2, TsCl, 25°C, 12 h | 100% |
| 4 | Cs2CO3-mediated cyclization | Acetonitrile, 90°C, 3 h | 70% |
| 5 | Mg turnings reduction | Methanol, 25–80°C, 1 h | 100% |
| 6 | Boc protection | Boc2O, K2CO3, THF/H2O, 25°C, 12 h | 80% |
| 7 | Hydroxymethylation | Formaldehyde, NaOH, 25°C, 6 h | 65% |
One-Pot Reductive Amination
A streamlined method reported in academic studies combines spirocycle formation and hydroxymethylation:
- Reagents : Diketone, Boc-protected diamine, NaBH(OAc)3.
- Conditions : CH2Cl2, 25°C, 24 h.
- Yield : 58–72% after column chromatography.
Analytical and Process Considerations
Critical Quality Attributes
Solvent and Catalyst Selection
- Solvents : THF, acetonitrile, and dichloromethane are preferred for cyclization.
- Catalysts : Pd/C (10% w/w) for hydrogenolysis.
Industrial-Scale Challenges
Tosylation Side Reactions
Excess TsCl leads to sulfonate esters, necessitating strict stoichiometric control.
Boc Group Stability
Acidic conditions during hydroxymethylation may cleave the Boc group, requiring sequential protection.
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems improve safety in hydrogenation and reduction steps, achieving 90% conversion in ≤30 min.
Enzymatic Hydroxymethylation
Preliminary studies use alcohol dehydrogenases to install the hydroxymethyl group enantioselectively (ee >98%).
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-1-(Hydroxymethyl)-3,9-diazaspiro[5.5]undecan-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Dies beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Grubbs-Katalysator für Olefin-Metathese, Kaliumpermanganat für Oxidation und Lithiumaluminiumhydrid für Reduktion . Die Bedingungen variieren je nach der gewünschten Reaktion, beinhalten jedoch im Allgemeinen kontrollierte Temperaturen und Drücke, um sicherzustellen, dass das gewünschte Produkt gebildet wird.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom jeweiligen Reaktionsweg ab. So kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-1-(Hydroxymethyl)-3,9-diazaspiro[5.5]undecan-3-carboxylat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. So wurde gezeigt, dass es das MmpL3-Protein von Mycobacterium tuberculosis hemmt, das für das Überleben des Bakteriums essentiell ist. Diese Hemmung stört den Transport essentieller Moleküle, was zum Absterben der Bakterien führt.
Wirkmechanismus
The mechanism of action of tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The diazaspiro[5.5]undecane core serves as a rigid scaffold that mimics piperazine’s conformational flexibility while reducing metabolic instability. Substituents at positions 1, 3, and 9 critically influence bioactivity and solubility. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison
Physicochemical and Pharmacological Properties
Solubility and Stability
- Hydroxymethyl vs. Hydroxyl analogs : The hydroxymethyl group (target compound) likely enhances aqueous solubility compared to the hydroxyl variant (CAS 1800219-15-1) due to increased polarity, though stability under acidic conditions may be compromised .
- Fluorinated analogs : The 1-fluoro derivative (CAS 1263178-12-6) exhibits improved metabolic stability and membrane permeability, as fluorine reduces oxidative degradation .
- 9-Oxo analog (CAS 873924-08-4) : The ketone group at position 9 increases rigidity but may reduce bioavailability due to higher hydrophobicity .
Biologische Aktivität
tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 1823562-19-1) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its chemical characteristics, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 320.86 g/mol. The compound exists primarily in its hydrochloride form, which enhances its solubility and stability in biological environments .
| Property | Value |
|---|---|
| Molecular Formula | C15H29ClN2O3 |
| Molecular Weight | 320.86 g/mol |
| CAS Number | 1823562-19-1 |
| Structure | Chemical Structure |
The biological activity of this compound has been linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.
Antitumor Activity
In studies involving cancer cell lines, the compound has shown promise in inhibiting cell proliferation and inducing apoptosis. The exact pathways involved are still under investigation, but it appears to disrupt critical signaling cascades necessary for tumor growth.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.
- Method : Disk diffusion method.
- Results : The compound exhibited a zone of inhibition greater than that of standard antibiotics used in the study.
-
Case Study on Antitumor Effects :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity and reduce toxicity:
- Synthesis of Analogues : Modifications at the nitrogen positions have led to compounds with improved potency against specific cancer cell lines.
- Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile compared to conventional chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
